molecular formula C23H24N2O5S2 B2675928 (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol CAS No. 49633-27-4

(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol

Cat. No.: B2675928
CAS No.: 49633-27-4
M. Wt: 472.57
InChI Key: OUCSIFQORRLRSN-UHFFFAOYSA-N
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Description

(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol is a chemical compound with the molecular formula C23H24N2O5S2 and a molecular weight of 472.57 g/mol. This compound is part of the tetrahydroquinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence for imaging applications.

Mechanism of Action

The mechanism of action of (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its derivatives have been shown to affect the fluorescence intensity in bioimaging applications by interacting with cellular components .

Comparison with Similar Compounds

Similar compounds to (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol include:

    1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin: Known for its use in fluorescence microscopy and bioimaging.

    Quinoxalin-2-ones: These compounds have diverse biological activities and are used in the development of pharmaceuticals and agrochemicals.

    1,2,3,4-Tetrahydroisoquinolines: These analogs exhibit various biological activities against pathogens and neurodegenerative disorders.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1,4-bis-(4-methylphenyl)sulfonyl-2,3-dihydroquinoxalin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-17-7-11-20(12-8-17)31(27,28)24-15-19(16-26)25(23-6-4-3-5-22(23)24)32(29,30)21-13-9-18(2)10-14-21/h3-14,19,26H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCSIFQORRLRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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